molecular formula C21H20N4O3 B14936281 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B14936281
M. Wt: 376.4 g/mol
InChI Key: FYKVDTBNHVGLCT-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide is a synthetic amide derivative featuring a quinoxaline core and an indole moiety linked via an ethylpropanamide bridge. The quinoxaline ring (a bicyclic structure with two nitrogen atoms at positions 1 and 4) is substituted with a hydroxy group and a ketone at positions 3 and 2, respectively, while the indole group contributes aromatic and hydrogen-bonding properties.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C21H20N4O3/c26-19(10-9-14-13-23-16-6-2-1-5-15(14)16)22-11-12-25-18-8-4-3-7-17(18)24-20(27)21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,27)

InChI Key

FYKVDTBNHVGLCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of Propanamide Backbone

    • A propanamide core is generated via coupling of carboxylic acid derivatives with amines using reagents like dicyclohexylcarbodiimide (DCC) or azide intermediates .

    • Example: Reaction of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid with amines to form N-alkyl propanamides.

  • Introduction of Indole Moiety

    • Indole groups are typically introduced via amide coupling or nucleophilic aromatic substitution.

    • Example: Reacting indole derivatives with carbonyl reagents to form amide bonds.

  • Functional Group Modifications

    • Hydroxyl and carbonyl groups in the quinoxaline moiety enable further derivatization (e.g., esterification, oxidation).

    • Example: Conversion of hydroxyl groups to ethers or oxidation to ketones.

Functional Group Interactions

Functional GroupReactivityTypical Reactions
Hydroxyl (-OH) NucleophilicEsterification, acetylation
Carbonyl (C=O) ElectrophilicNucleophilic addition, reduction
Amide (-NH-CO-) Weakly nucleophilicHydrolysis (under acidic/basic conditions)

Key Reaction Pathways

  • Amide Hydrolysis

    • The amide bond can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.

    • Example: Reaction with HCl or NaOH to yield 3-(1H-indol-3-yl)propanoic acid.

  • Nucleophilic Substitution

    • The quinoxaline hydroxyl group may participate in substitution reactions, such as forming ethers or esters.

    • Example: Reaction with alkyl halides or acid chlorides.

  • Oxidation/Reduction

    • The carbonyl group in the quinoxaline moiety may undergo reduction to form alcohol derivatives.

Biological Interaction Studies

While specific data for this compound is unavailable, analogs with similar structures (e.g., quinoline-based amides) exhibit:

  • Enzyme Inhibition : Potential binding to histone deacetylases (HDACs) or kinases .

  • Cytotoxicity : Induction of apoptosis in cancer cells via modulation of signaling pathways .

Structural Modifications and Derivatives

Variants of this compound are explored to optimize pharmacological properties:

Modification TypeExampleImpact on Activity
Indole Substitution Methylation at indole C-3Altered binding affinity
Quinoxaline Functionalization Addition of electron-donating groupsEnhanced hydrophilicity
Amide Chain Length Extension of propanamide to butanamideIncreased lipophilicity

Characterization and Analysis

Common techniques for structural confirmation include:

  • NMR Spectroscopy : Proton shifts at δ 2.60–4.55 ppm for CH₂CO and NCH₂ groups .

  • Mass Spectrometry : Molecular ion peak at m/z 376.4 (C₂₁H₂₀N₄O₃) .

Comparison with Similar Compounds

Key Differences in Target Compound :

  • Quinoxaline vs.
  • Hydroxy and Ketone Substituents: The 3-hydroxy-2-oxo groups on quinoxaline may enhance hydrogen-bonding capacity compared to methoxy (naproxen) or chloro (carprofen) substituents, influencing solubility and target binding .

Pharmacological Potential

  • NSAID-Tryptamine Hybrids: Demonstrated dual mechanisms (e.g., COX inhibition + serotonin receptor modulation) . The target compound’s indole group may similarly modulate neurotransmitter pathways, while quinoxaline could introduce novel cytotoxicity or kinase inhibition .
  • Quinoxaline Derivatives: Known for antimicrobial, anticancer, and kinase-inhibitory properties. The hydroxy and ketone groups may further modulate redox activity or chelate metal ions .

Spectroscopic Characterization

Like its analogs, the target compound would require comprehensive analysis via:

  • ¹H/¹³C-NMR: To confirm amide bond formation and substituent positions (e.g., indole NH at ~10 ppm, quinoxaline protons at 7–8 ppm) .
  • HRMS : For molecular weight verification (expected error <1 ppm, as in carprofen analogs ).
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxy O-H) .

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound?

Methodological Answer:
The synthesis typically involves coupling an indole-containing propanamide with a quinoxalinone moiety. Key steps include:

  • Aldol-type cyclization : Bifunctional precursors (e.g., N-(3-oxoalkenyl)amides) undergo intramolecular condensation under basic conditions (e.g., potassium t-butoxide) to form the quinoxalin-2(1H)-one core .
  • Amide coupling : Boc-protected tryptophan derivatives (e.g., Boc-L-Trp) are reacted with amines or carbonyl-containing intermediates using coupling agents (e.g., EDC/HOBt) in methanol or DMF, yielding the propanamide-indole segment. Yields range from 34% to 73%, depending on substituents and reaction optimization .
  • Protection/deprotection : Acid-labile groups (e.g., tert-butyl esters) are used to preserve reactive sites during synthesis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., indole NH at δ ~8.5 ppm, quinoxalinone carbonyl protons at δ ~3.8–4.6 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (e.g., amide C=O at δ ~170 ppm) and aromatic indole/quinoxaline carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> with <1 ppm error) .
  • Infrared (IR) Spectroscopy : Detects key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹) .

Basic: What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC determination) .
  • Anticancer activity : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting indole derivatives’ propensity to disrupt tubulin or DNA .
  • Enzyme inhibition : Evaluate binding to targets like CYP51 (relevant in Chagas disease) using fluorescence-based or SPR assays .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance solubility of intermediates .
  • Temperature control : Reflux in methanol at 80°C improves cyclization efficiency .
  • Substituent effects : Electron-withdrawing groups on the quinoxaline ring (e.g., trifluoromethyl) reduce steric hindrance, increasing yields up to 61% .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in complex steps .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications :
    • Replace the indole with substituted indoles (e.g., 5-methoxy) to assess hydrogen-bonding effects .
    • Vary the quinoxalinone’s hydroxyl group with esters or ethers to modulate lipophilicity .
  • Side-chain variations : Introduce alkyl or aryl groups on the propanamide to study steric and electronic impacts on target binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to identify critical interactions with enzymes like CYP51 .

Advanced: What computational tools are recommended for ADMET profiling?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : Predicts logP, bioavailability, and blood-brain barrier permeability .
    • ProTox-II : Estimates toxicity endpoints (e.g., LD50, hepatotoxicity) .
  • Metabolic stability : Use in silico cytochrome P450 metabolism models (e.g., StarDrop) to identify vulnerable sites .
  • Protein binding : Molecular dynamics simulations (e.g., GROMACS) quantify binding affinities to serum albumin .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-response validation : Repeat assays with stricter controls (e.g., triplicate technical replicates) to rule out false positives .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
  • Structural analogs : Compare activity of derivatives to isolate the pharmacophoric motif responsible for observed effects .

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